3-Chloro-5-cyano-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-cyano-1H-pyrazole-4-carboxamide is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a chlorine atom at the 3-position, a cyano group at the 5-position, and a carboxamide group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-cyano-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloro-1H-pyrazole-4-carboxylic acid with a suitable nitrile source under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the cyclization process, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-cyano-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium or copper.
Reduction: Reducing agents like LiAlH4, solvents such as tetrahydrofuran (THF), and controlled temperature conditions.
Major Products Formed
Substitution: Formation of substituted pyrazole derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of oxide derivatives or other oxidized products.
Scientific Research Applications
3-Chloro-5-cyano-1H-pyrazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development, particularly in the search for new therapeutic agents.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 3-Chloro-5-cyano-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide: Similar structure with additional aryl groups, used in antiviral research.
4-Cyanopyrazole: Lacks the chlorine and carboxamide groups, used in various synthetic applications.
Uniqueness
3-Chloro-5-cyano-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry, where specific interactions and reactions are desired .
Properties
Molecular Formula |
C5H3ClN4O |
---|---|
Molecular Weight |
170.56 g/mol |
IUPAC Name |
5-chloro-3-cyano-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C5H3ClN4O/c6-4-3(5(8)11)2(1-7)9-10-4/h(H2,8,11)(H,9,10) |
InChI Key |
LNBHULZJSDJUDS-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=NNC(=C1C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.